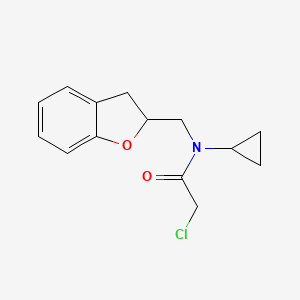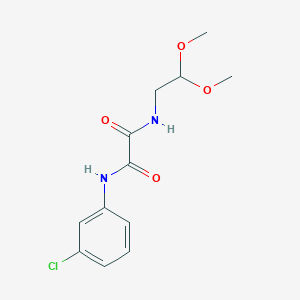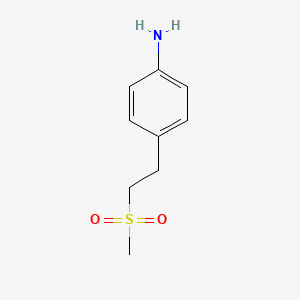![molecular formula C25H20FN3O B2894600 1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-67-5](/img/structure/B2894600.png)
1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The experimental crystallographic structure and the calculated optimized geometric parameters, vibrational wavenumbers, (1)H NMR and (13)C NMR chemical shift values, electronic absorption maximum wavelength values, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) of similar compounds have been reported .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various steps. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT/B3LYP) method with 6-311++G(d,p) basis set in the ground state .科学的研究の応用
Photophysical Properties and Molecular Logic Switches
A study on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlights the compounds' solvatochromism, solid-state fluorescence, and electron transfer processes. The pH-dependent fluorescence of these derivatives enables their use as multilevel logic gates, showcasing their potential in optical and electronic applications (Uchacz et al., 2016).
Supramolecular Aggregation
Research on dihydrobenzopyrazoloquinolines reveals how substitution affects molecular aggregation, forming dimers, sheets, and three-dimensional frameworks through hydrogen bonds. This property is significant for designing molecular assemblies and materials (Portilla et al., 2005).
Fluorescence Quenching and Protonation
Another study explores the reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation, important for developing organic fluorescent materials with stable emission in various conditions (Mu et al., 2010).
Synthesis and Transformations
The Friedländer condensation of 1H-pyrazolin-5-ones with O-aminobenzaldehydes for synthesizing 1H-pyrazolo[3,4-b]quinolines demonstrates the versatility of these compounds in chemical synthesis (Tomasik et al., 1983).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the chemical family of pyrazoloquinolines, show potent cytotoxic activity against various cancer cell lines. This highlights the potential of such compounds in medicinal chemistry (Deady et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-15-7-9-19(11-16(15)2)29-25-21-13-18(26)8-10-23(21)27-14-22(25)24(28-29)17-5-4-6-20(12-17)30-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQQCRCGYNGRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)


![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)

![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)
